2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide
Description
2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a bromine atom and a thiophene moiety
Properties
IUPAC Name |
2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO2S2/c18-13-5-2-1-4-12(13)17(21)19-10-11-7-8-15(23-11)16(20)14-6-3-9-22-14/h1-9,16,20H,10H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGKGQJFQWIOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common route includes the bromination of benzamide followed by the introduction of the thiophene moiety through a series of coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in a variety of substituted benzamides.
Scientific Research Applications
Medicinal Chemistry Applications
- Antiviral Activity : Research indicates that thiophene derivatives, including related compounds, exhibit antiviral properties. Specifically, studies have shown that compounds with thiophene scaffolds can act against viral infections at micromolar concentrations . This suggests that 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide may also possess similar antiviral potential.
- Neuroprotective Effects : Thiophene derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease. Compounds showcasing structural similarities have demonstrated the ability to reduce oxidative stress and improve locomotor activity in animal models . The presence of hydroxyl groups in 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide may enhance its neuroprotective efficacy.
- MAO-B Inhibition : Monoamine oxidase B (MAO-B) inhibitors are critical in managing neurodegenerative disorders. Compounds related to the target structure have been explored for their MAO-B inhibitory activity, making them candidates for further research in treating conditions like Alzheimer's and Parkinson's diseases .
Synthesis and Structural Insights
The synthesis of 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide involves several steps that can include amide coupling reactions and thiophene functionalization. The flexibility of the scaffold allows for various modifications which can lead to improved biological activity or selectivity against specific targets.
Synthetic Pathway Overview
- Starting Materials : The synthesis typically begins with commercially available thiophene derivatives.
- Amide Formation : A key step involves the formation of the benzamide linkage through coupling reactions.
- Functionalization : Hydroxylation or bromination can be performed at different stages to yield the final product.
- Purification : Techniques such as column chromatography are employed to isolate pure compounds for biological testing.
Case Studies
- Antiviral Screening : A study involving thiophene-based compounds demonstrated significant antiviral activity against influenza viruses, suggesting that similar structures could be effective against other viral pathogens .
- Neuroprotection Assessment : In vivo studies on related thiophene compounds revealed improvements in motor functions and reductions in neurotoxicity markers in rodent models, indicating potential therapeutic applications for 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide .
Mechanism of Action
The mechanism of action of 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The thiophene moiety may interact with biological receptors or enzymes, leading to modulation of their activity. The bromine atom can also play a role in the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(thiophen-2-ylmethyl)benzamide
- 2-bromo-N-((5-(methylthiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide
Uniqueness
2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is unique due to the presence of the hydroxyl group on the thiophene moiety, which can significantly influence its chemical reactivity and biological activity
Biological Activity
2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is a complex organic compound characterized by a unique combination of functional groups, including a bromo group, a hydroxyl group, and thiophene moieties. This article explores the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-bromo-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-5-methoxybenzamide, with the molecular formula and a molecular weight of 438.35 g/mol. The structure includes:
- A central benzamide core.
- Two thiophene rings connected via a methylene bridge.
- A hydroxyl group on one thiophene ring.
The biological activity of 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide is believed to involve interactions with specific molecular targets. The presence of the thiophene moiety may facilitate binding to various enzymes and receptors, potentially inhibiting their activity. The bromo and methoxy groups enhance the compound's binding affinity and specificity.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to 2-bromo-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)benzamide. For instance, thiazole derivatives have shown significant cytotoxicity against various cancer cell lines, suggesting that similar thiophene-based compounds could exhibit comparable effects. Research indicates that modifications in the phenyl ring and the presence of electron-donating or withdrawing groups are crucial for enhancing anticancer activity .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Jurkat |
| Compound B | 1.98 ± 1.22 | A-431 |
| 2-bromo-N... | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Compounds with similar thiophene structures have demonstrated efficacy against various bacterial strains, including Staphylococcus epidermidis. The presence of hydroxyl and methoxy groups has been linked to enhanced antibacterial activity .
Case Studies
- Antitumor Activity : A study on thiazole-bearing compounds showed that modifications in substituents significantly impacted their cytotoxicity against non-small cell lung cancer (NSCLC) cells. The structure–activity relationship (SAR) revealed that specific substitutions could enhance efficacy .
- Antimicrobial Efficacy : Research on phenylthiazole derivatives indicated that certain compounds exhibited antimicrobial activity comparable to standard antibiotics like norfloxacin, emphasizing the importance of functional group positioning for bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
